molecular formula C12H17N5 B12724891 1H-Imidazo(1,2-C)pyrazolo(3,4-E)pyrimidine, 8-ethyl-7,8-dihydro-1,3,5-trimethyl-, (R)- CAS No. 111821-33-1

1H-Imidazo(1,2-C)pyrazolo(3,4-E)pyrimidine, 8-ethyl-7,8-dihydro-1,3,5-trimethyl-, (R)-

Cat. No.: B12724891
CAS No.: 111821-33-1
M. Wt: 231.30 g/mol
InChI Key: YFAVYALYCRERKH-SECBINFHSA-N
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Description

1H-Imidazo(1,2-C)pyrazolo(3,4-E)pyrimidine, 8-ethyl-7,8-dihydro-1,3,5-trimethyl-, ®- is a complex organic compound with the molecular formula C12H17N5 and a molecular weight of 231.3 g/mol . This compound is known for its unique structure, which combines multiple heterocyclic rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1H-Imidazo(1,2-C)pyrazolo(3,4-E)pyrimidine, 8-ethyl-7,8-dihydro-1,3,5-trimethyl-, ®- involves several steps, typically starting with the preparation of the core heterocyclic structure. The synthetic route often includes:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

1H-Imidazo(1,2-C)pyrazolo(3,4-E)pyrimidine, 8-ethyl-7,8-dihydro-1,3,5-trimethyl-, ®- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Imidazo(1,2-C)pyrazolo(3,4-E)pyrimidine, 8-ethyl-7,8-dihydro-1,3,5-trimethyl-, ®- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Imidazo(1,2-C)pyrazolo(3,4-E)pyrimidine, 8-ethyl-7,8-dihydro-1,3,5-trimethyl-, ®- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1H-Imidazo(1,2-C)pyrazolo(3,4-E)pyrimidine, 8-ethyl-7,8-dihydro-1,3,5-trimethyl-, ®- can be compared with other similar compounds, such as:

The uniqueness of 1H-Imidazo(1,2-C)pyrazolo(3,4-E)pyrimidine, 8-ethyl-7,8-dihydro-1,3,5-trimethyl-, ®- lies in its specific combination of rings and substituents, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

111821-33-1

Molecular Formula

C12H17N5

Molecular Weight

231.30 g/mol

IUPAC Name

(11R)-11-ethyl-3,5,8-trimethyl-3,4,7,9,12-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),4,7-tetraene

InChI

InChI=1S/C12H17N5/c1-5-9-6-17-8(3)13-10-7(2)15-16(4)11(10)12(17)14-9/h9H,5-6H2,1-4H3/t9-/m1/s1

InChI Key

YFAVYALYCRERKH-SECBINFHSA-N

Isomeric SMILES

CC[C@@H]1CN2C(=NC3=C(C2=N1)N(N=C3C)C)C

Canonical SMILES

CCC1CN2C(=NC3=C(C2=N1)N(N=C3C)C)C

Origin of Product

United States

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